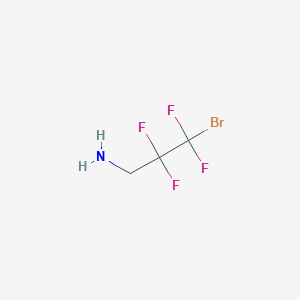

3-Bromo-2,2,3,3-tetrafluoropropylamine

Cat. No. B8295917

M. Wt: 209.97 g/mol

InChI Key: CNAMDXQDAMZZPQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06855828B1

Procedure details

3-bromo-2,2,3,3-tetrafluoropropylamine was prepared through the intermediate of 4-bromo-4,4,3,3-tetrafluorobutanoic acid (from literature: Wei Yuan, R, Long, L., and Yuan-Fa, Z, Chinese J. Chemistry 1990, 3, 281). The reactions can be described by the following scheme: Na2S2O4/NaHCO3 in CH3CN/H2O BrCF2CF2Br+CH2═CHOEt→BrCF2CF2CH2CHBrOEt CrO3/H2SO4 in CH3COCH3, NaN3/H2SO4; HCl→BrCF2CF2CH2COOH→BrCF2CF2NH3Cl BrCF2CF2COOH (1.2 g, 5 mmol) was dissolved in 3 ml of H2SO4. Sodium azide (0.8 g, 12 mmol) was added in portion to the mixture at 80°. After addition was completed the reaction was continued for 20 hr. The mixture was then cooled to 0°. The solution was diluted with dichloromethane and then sodium carbonate (4 g in 20 ml of water). The organic layer was separated and the water layer was extracted with CH2Cl2 (20 ml×2). The combined dichioromethane was dried over magnesium sulfate overnight and gaseous HCl bubbled into the solution. 0.79 g of white solid was collected by filtration and vacuum dried. 1H NMR δ 3.82 (t, J=16 Hz, 2H). 19F NMR δ −66.8 (t, J=16 Hz, 2H), −113.74 (m, 2F). Chemical analysis: Calculated for C3H5BrClF4BN C: 14.6, H: 2.03, N:5.68. Found C: 14.57, H: 1.96, N: 5.56.

Name

Na2S2O4 NaHCO3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

BrCF2CF2CH2CHBrOEt CrO3 H2SO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

CH3CN H2O BrCF2CF2Br CH2═CHOEt

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Eight

Name

NaN3 H2SO4

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]([F:11])([F:10])[C:3]([F:9])([F:8])[CH2:4]C(O)=O.[O-]S(S([O-])=O)=O.[Na+].[Na+].C([O-])(O)=O.[Na+].Cl.[N-:26]=[N+]=[N-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CC(C)=O.[N-]=[N+]=[N-].[Na+].OS(O)(=O)=O.OS(O)(=O)=O.ClCCl>[Br:1][C:2]([F:11])([F:10])[C:3]([F:9])([F:8])[CH2:4][NH2:26] |f:1.2.3.4.5,7.8,9.10.11,13.14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC(C(CC(=O)O)(F)F)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Three

|

Name

|

Na2S2O4 NaHCO3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)S(=O)[O-].[Na+].[Na+].C(=O)(O)[O-].[Na+]

|

Step Four

[Compound]

|

Name

|

BrCF2CF2CH2CHBrOEt CrO3 H2SO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

0.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=[N+]=[N-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Eight

[Compound]

|

Name

|

CH3CN H2O BrCF2CF2Br CH2═CHOEt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Ten

|

Name

|

NaN3 H2SO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[N-]=[N+]=[N-].[Na+].OS(=O)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then cooled to 0°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the water layer was extracted with CH2Cl2 (20 ml×2)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined dichioromethane was dried over magnesium sulfate overnight and gaseous HCl

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bubbled into the solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

0.79 g of white solid was collected by filtration and vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

20 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC(C(CN)(F)F)(F)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |